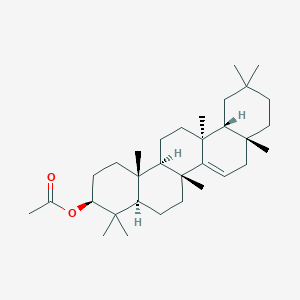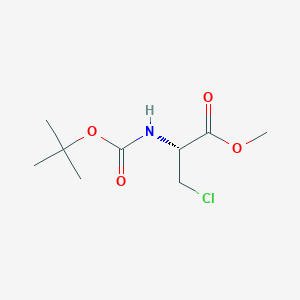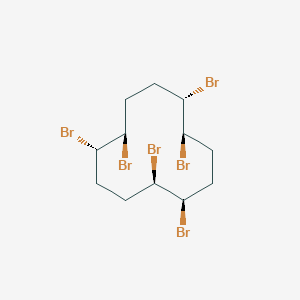
Prednisolone 11,21-diacétate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Mécanisme D'action
Le mécanisme d’action de A-81229 implique son interaction avec les ribosomes bactériens, inhibant la synthèse des protéines. Cette action est similaire à celle de l’érythromycine B, dont elle est dérivée. Le composé se lie à la sous-unité 50S du ribosome bactérien, empêchant la translocation des peptides et inhibant ainsi la croissance bactérienne .
Analyse Biochimique
Biochemical Properties
Prednisolone 11,21-Diacetate interacts with various enzymes, proteins, and other biomolecules. For instance, it was found that the treatment of 11,21-hydrocortisone diacetate with Corynebacterium simplex yielded Prednisolone 11,21-Diacetate . This suggests that Prednisolone 11,21-Diacetate can be produced through microbial transformation, indicating its interaction with microbial enzymes.
Cellular Effects
Prednisolone 11,21-Diacetate, like other corticosteroids, has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase serum insulin-like growth factor I (IGF-I) concentrations but antagonize IGF-I tissue signaling .
Molecular Mechanism
The molecular mechanism of Prednisolone 11,21-Diacetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Prednisolone 11,21-Diacetate, as a glucocorticoid, binds to the glucocorticoid receptor, leading to changes in the transcription of target genes . This can result in a wide range of effects, including anti-inflammatory and immunosuppressive actions.
Temporal Effects in Laboratory Settings
The effects of Prednisolone 11,21-Diacetate can change over time in laboratory settings. For instance, short-term prednisolone administration appears to exert distinct, compartment-specific effects on IGF-I action
Dosage Effects in Animal Models
The effects of Prednisolone 11,21-Diacetate can vary with different dosages in animal models. While specific studies on Prednisolone 11,21-Diacetate are limited, studies on prednisolone suggest that lower doses are used as an anti-inflammatory, while higher doses are immunosuppressive and have a greater risk of adverse side effects .
Metabolic Pathways
Prednisolone 11,21-Diacetate is involved in various metabolic pathways. Prednisolone can be reversibly metabolized to prednisone, which is then metabolized to various other compounds . The enzymes involved in these metabolic transformations would also interact with Prednisolone 11,21-Diacetate.
Transport and Distribution
The transport and distribution of Prednisolone 11,21-Diacetate within cells and tissues are crucial aspects of its function. While specific information on Prednisolone 11,21-Diacetate is limited, glucocorticoids like prednisolone are known to diffuse freely across cell membranes .
Subcellular Localization
The subcellular localization of Prednisolone 11,21-Diacetate can affect its activity or function. As a steroid hormone, prednisolone and its derivatives are likely to be found in the cytoplasm and nucleus of cells, where they can interact with the glucocorticoid receptor to modulate gene expression .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de A-81229 implique plusieurs étapes à partir de l’érythromycine B. L’acétylation sélective de l’érythromycine B avec de l’anhydride acétique dans du chlorure de méthylène produit le dérivé 2’-O-acétyl. Cet intermédiaire est ensuite traité avec du thiocarbonyldiimidazole et du DMAP dans du dichlorométhane pour donner le dérivé 4’‘-O-thiocarbonyl. La réduction de ce dérivé avec du Bu3SnH dans du toluène à reflux donne le 2’-O-acétyl-4’‘-désoxyérythromycine B, qui est ensuite désacétylé dans du méthanol à reflux pour donner le 4’'-désoxyérythromycine B. Les dernières étapes impliquent la réaction avec de l’acide acétique et du bicarbonate de sodium pour donner l’hémicétale, suivie d’une déméthylation et d’une alkylation réductrice .
Méthodes de production industrielle
Les méthodes de production industrielle de A-81229 ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle. Ces optimisations peuvent inclure l’utilisation de réactifs, de catalyseurs et de conditions de réaction plus efficaces pour améliorer le rendement et réduire les coûts .
Analyse Des Réactions Chimiques
Types de réactions
A-81229 subit diverses réactions chimiques, notamment :
Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.
Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.
Substitution : Implique le remplacement d’un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent l’anhydride acétique, le thiocarbonyldiimidazole, le DMAP, le Bu3SnH, l’acide acétique, le bicarbonate de sodium, l’iode, l’acétate de sodium et le thiosulfate de sodium .
Produits majeurs
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’érythromycine B, tels que le 2’-O-acétyl-4’‘-désoxyérythromycine B et le 4’'-désoxyérythromycine B .
Applications de la recherche scientifique
Comparaison Avec Des Composés Similaires
A-81229 est similaire à d’autres dérivés de l’érythromycine, tels que :
Érythromycine A : Le composé parent dont l’érythromycine B est dérivée.
Clarithromycine : Un dérivé semi-synthétique de l’érythromycine A avec une stabilité et une biodisponibilité améliorées.
Azithromycine : Un autre dérivé semi-synthétique avec un spectre d’activité plus large et des propriétés pharmacocinétiques améliorées.
A-81229 est unique dans ses modifications spécifiques, qui peuvent conférer des propriétés distinctes et des avantages potentiels dans certaines applications .
Propriétés
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11-acetyloxy-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(32-15(2)27)12-24(19,25)4/h7,9,11,18-20,22,30H,5-6,8,10,12-13H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDDKQGHIJOKSN-WEXULQILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)OC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)OC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98523-85-4 | |
| Record name | Prednisolone 11,21-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098523854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PREDNISOLONE 11,21-DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W35D6WJF3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


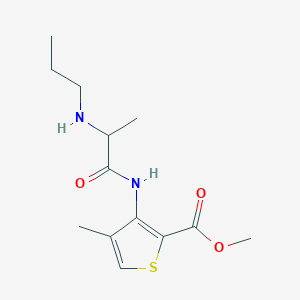
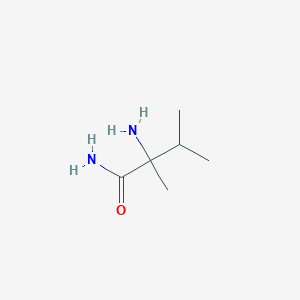
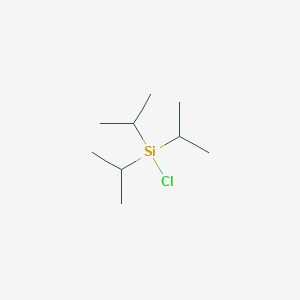
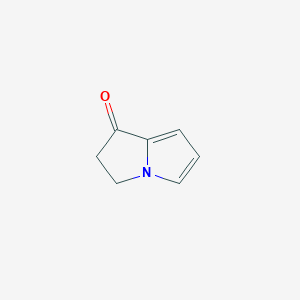
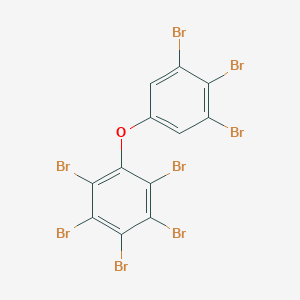
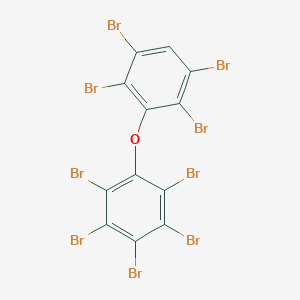

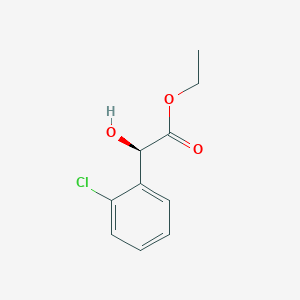
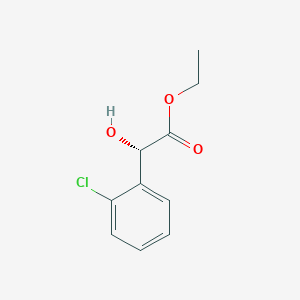
![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)
